Journal Name:Indian Journal of Chemistry, Section A
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IF:0
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Polymorphism and Ferroelectricity in Indium(III) Selenide
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1021/acs.chemrev.3c00129
Two-dimensional indium(III) selenide (In2Se3) is characterized by rich polymorphism and offers the prospect of overcoming thickness-related depolarization effects in conventional ferroelectrics. α-In2Se3 has attracted attention as a ferroelectric semiconductor that can retain ferroelectricity at the monolayer level; thus, it can be potentially deployed in high density memory switching modes that bypasses the traditional von Neumann architecture in device design. However, studies involving α-In2Se3 are often hindered by difficulties in phase identification owing to mixing with β-In2Se3. β-In2Se3 has several polymorphs, among which include the antiferroelectric and ferroelastic β′-In2Se3. It is important to understand polymorph transitions and crystal–amorphous phase transitions in β-In2Se3 to tap into the potential of this material for resistive memory storage. In this review, we discuss how the various polymorphs and polytypes of In2Se3 can be rigorously differentiated and further highlight recent applications of these phases in ferroelectrics and memory devices.
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Toward Nonepitaxial Laser Diodes
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1021/acs.chemrev.2c00721
Thin-film organic, colloidal quantum dot, and metal halide perovskite semiconductors are all being pursued in the quest for a wavelength-tunable diode laser technology that does not require epitaxial growth on a traditional semiconductor substrate. Despite promising demonstrations of efficient light-emitting diodes and low-threshold optically pumped lasing in each case, there are still fundamental and practical barriers that must be overcome to reliably achieve injection lasing. This review outlines the historical development and recent advances of each material system on the path to a diode laser. Common challenges in resonator design, electrical injection, and heat dissipation are highlighted, as well as the different optical gain physics that make each system unique. The evidence to date suggests that continued progress for organic and colloidal quantum dot laser diodes will likely hinge on the development of new materials or indirect pumping schemes, while improvements in device architecture and film processing are most critical for perovskite lasers. In all cases, systematic progress will require methods that can quantify how close new devices get with respect to their electrical lasing thresholds. We conclude by discussing the current status of nonepitaxial laser diodes in the historical context of their epitaxial counterparts, which suggests that there is reason to be optimistic for the future.
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1021/acs.chemrev.3c00054
The tetrahydroisoquinoline (THIQ) natural products constitute one of the largest families of alkaloids and exhibit a wide range of structural diversity and biological activity. Ranging from simple THIQ natural products to complex trisTHIQ alkaloids such as the ecteinascidins, the chemical syntheses of these alkaloids and their analogs have been thoroughly investigated due to their intricate structural features and functionalities, as well as their high therapeutic potential. This review describes the general structure and biosynthesis of each family of THIQ alkaloids as well as recent advancements of the total synthesis of these natural products from 2002 to 2020. Recent chemical syntheses that have emerged harnessing novel, creative synthetic design, and modern chemical methodology will be highlighted. This review will hopefully serve as a guide for the unique strategies and tools used in the total synthesis of THIQ alkaloids, as well as address the longstanding challenges in their chemical and biosynthesis.
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Molecular Energy Transfer under the Strong Light–Matter Interaction Regime
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1021/acs.chemrev.2c00702
Research into strong light–matter interactions continues to fascinate, being spurred on by unforeseen and often spectacular experimental observations. Properties that were considered to depend exclusively on material composition have been found to be drastically altered when a material is placed inside a resonant optical cavity. This is nowhere more the case than in the field of intermolecular energy transfer, where polaritonic states formed as a result of strong light–matter interactions have been shown to promote energy transfer over distances vastly exceeding conventional limits. In this review, we provide the reader with a succinct account of the fundamental concepts of intermolecular energy transfer, and how they are modified by strong light–matter interactions. We also summarize recent experimental advances in the area, including in optoelectronic device contexts, and highlight both the potential and challenges that remain in this exciting field of research going forward.
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Thermal Stability of Cellulose Nanomaterials
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1021/acs.chemrev.2c00816
Thermal stability is a crucial property of materials, especially when they have a wide range of thermally sensitive applications. Cellulose nanomaterials (CNMs) extracted from cellulosic biomass have garnered significant attention due to their abundance, biodegradability, sustainability, production scalability, and industrial versatility. To explore the correlation between the structure, chemistry, and morphology of CNMs and their thermal stability, we present a comprehensive literature review. We identify five major factors affecting CNMs’ thermal stability, namely type, source, reaction conditions, post-treatment, and drying method, and analyze their impact on CNMs’ thermal stability using several case studies from the literature. Using multiple linear least-squares regression (MLR), we establish a quantitative relationship between thermal stability and seven variables: crystallinity index of the source, dissociation constant of the reactant used, reactant concentration, reaction temperature, reaction time, evaporation rate, and post-treatment presence. By understanding these interdependencies, our statistical analysis enables the design of CNMs with predictable thermal properties and identification of optimal conditions for achieving high thermal stability. The results of our study provide crucial insights that can guide the development of CNMs with enhanced thermal stability for use in a variety of industrial applications.
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A Review of Biodegradable Plastics: Chemistry, Applications, Properties, and Future Research Needs
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.chemrev.2c00876
Environmental concerns over waste plastics’ effect on the environment are leading to the creation of biodegradable plastics. Biodegradable plastics may serve as a promising approach to manage the issue of environmental accumulation of plastic waste in the ocean and soil. Biodegradable plastics are the type of polymers that can be degraded by microorganisms into small molecules (e.g., H2O, CO2, and CH4). However, there are misconceptions surrounding biodegradable plastics. For example, the term “biodegradable” on product labeling can be misconstrued by the public to imply that the product will degrade under any environmental conditions. Such misleading information leads to consumer encouragement of excessive consumption of certain goods and increased littering of products labeled as “biodegradable”. This review not only provides a comprehensive overview of the state-of-the-art biodegradable plastics but also clarifies the definitions and various terms associated with biodegradable plastics, including oxo-degradable plastics, enzyme-mediated plastics, and biodegradation agents. Analytical techniques and standard test methods to evaluate the biodegradability of polymeric materials in alignment with international standards are summarized. The review summarizes the properties and industrial applications of previously developed biodegradable plastics and then discusses how biomass-derived monomers can create new types of biodegradable polymers by utilizing their unique chemical properties from oxygen-containing functional groups. The terminology and methodologies covered in the paper provide a perspective on directions for the design of new biodegradable polymers that possess not only advanced performance for practical applications but also environmental benefits.
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Electrochemical Biosensors for Whole Blood Analysis: Recent Progress, Challenges, and Future Perspectives
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1021/acs.chemrev.1c00759
Whole blood, as one of the most significant biological fluids, provides critical information for health management and disease monitoring. Over the past 10 years, advances in nanotechnology, microfluidics, and biomarker research have spurred the development of powerful miniaturized diagnostic systems for whole blood testing toward the goal of disease monitoring and treatment. Among the techniques employed for whole-blood diagnostics, electrochemical biosensors, as known to be rapid, sensitive, capable of miniaturization, reagentless and washing free, become a class of emerging technology to achieve the target detection specifically and directly in complex media, e.g., whole blood or even in the living body. Here we are aiming to provide a comprehensive review to summarize advances over the past decade in the development of electrochemical sensors for whole blood analysis. Further, we address the remaining challenges and opportunities to integrate electrochemical sensing platforms.
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Nanoporous Gold: From Structure Evolution to Functional Properties in Catalysis and Electrochemistry
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1021/acs.chemrev.2c00751
Nanoporous gold (NPG) is characterized by a bicontinuous network of nanometer-sized metallic struts and interconnected pores formed spontaneously by oxidative dissolution of the less noble element from gold alloys. The resulting material exhibits decent catalytic activity for low-temperature, aerobic total as well as partial oxidation reactions, the oxidative coupling of methanol to methyl formate being the prototypical example. This review not only provides a critical discussion of ways to tune the morphology and composition of this material and its implication for catalysis and electrocatalysis, but will also exemplarily review the current mechanistic understanding of the partial oxidation of methanol using information from quantum chemical studies, model studies on single-crystal surfaces, gas phase catalysis, aerobic liquid phase oxidation, and electrocatalysis. In this respect, a particular focus will be on mechanistic aspects not well understood, yet. Apart from the mechanistic aspects of catalysis, best practice examples with respect to material preparation and characterization will be discussed. These can improve the reproducibility of the materials property such as the catalytic activity and selectivity as well as the scope of reactions being identified as the main challenges for a broader application of NPG in target-oriented organic synthesis.
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Machine Learning Methods for Small Data Challenges in Molecular Science
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1021/acs.chemrev.3c00189
Small data are often used in scientific and engineering research due to the presence of various constraints, such as time, cost, ethics, privacy, security, and technical limitations in data acquisition. However, big data have been the focus for the past decade, small data and their challenges have received little attention, even though they are technically more severe in machine learning (ML) and deep learning (DL) studies. Overall, the small data challenge is often compounded by issues, such as data diversity, imputation, noise, imbalance, and high-dimensionality. Fortunately, the current big data era is characterized by technological breakthroughs in ML, DL, and artificial intelligence (AI), which enable data-driven scientific discovery, and many advanced ML and DL technologies developed for big data have inadvertently provided solutions for small data problems. As a result, significant progress has been made in ML and DL for small data challenges in the past decade. In this review, we summarize and analyze several emerging potential solutions to small data challenges in molecular science, including chemical and biological sciences. We review both basic machine learning algorithms, such as linear regression, logistic regression (LR), k-nearest neighbor (KNN), support vector machine (SVM), kernel learning (KL), random forest (RF), and gradient boosting trees (GBT), and more advanced techniques, including artificial neural network (ANN), convolutional neural network (CNN), U-Net, graph neural network (GNN), Generative Adversarial Network (GAN), long short-term memory (LSTM), autoencoder, transformer, transfer learning, active learning, graph-based semi-supervised learning, combining deep learning with traditional machine learning, and physical model-based data augmentation. We also briefly discuss the latest advances in these methods. Finally, we conclude the survey with a discussion of promising trends in small data challenges in molecular science.
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Molecular Catalysis of Energy Relevance in Metal–Organic Frameworks: From Higher Coordination Sphere to System Effects
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-15 , DOI: 10.1021/acs.chemrev.2c00587
The modularity and synthetic flexibility of metal–organic frameworks (MOFs) have provoked analogies with enzymes, and even the term MOFzymes has been coined. In this review, we focus on molecular catalysis of energy relevance in MOFs, more specifically water oxidation, oxygen and carbon dioxide reduction, as well as hydrogen evolution in context of the MOF–enzyme analogy. Similar to enzymes, catalyst encapsulation in MOFs leads to structural stabilization under turnover conditions, while catalyst motifs that are synthetically out of reach in a homogeneous solution phase may be attainable as secondary building units in MOFs. Exploring the unique synthetic possibilities in MOFs, specific groups in the second and third coordination sphere around the catalytic active site have been incorporated to facilitate catalysis. A key difference between enzymes and MOFs is the fact that active site concentrations in the latter are often considerably higher, leading to charge and mass transport limitations in MOFs that are more severe than those in enzymes. High catalyst concentrations also put a limit on the distance between catalysts, and thus the available space for higher coordination sphere engineering. As transport is important for MOF-borne catalysis, a system perspective is chosen to highlight concepts that address the issue. A detailed section on transport and light-driven reactivity sets the stage for a concise review of the currently available literature on utilizing principles from Nature and system design for the preparation of catalytic MOF-based materials.
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